molecular formula C17H21ClFNO B5420620 N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride

N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride

Cat. No.: B5420620
M. Wt: 309.8 g/mol
InChI Key: LNFOUFDNZDQOHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride, also known as 2-FEA, is a psychoactive substance belonging to the amphetamine class. It is a research chemical that has gained popularity in recent years due to its potential use in scientific research.

Mechanism of Action

The mechanism of action of N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride involves the inhibition of the dopamine and norepinephrine transporters, which increases the levels of these neurotransmitters in the brain. This leads to increased stimulation of the central nervous system, resulting in effects such as increased alertness, focus, and euphoria.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include increased heart rate, blood pressure, and body temperature. It also leads to the release of dopamine and norepinephrine, which can cause feelings of euphoria and increased energy.

Advantages and Limitations for Lab Experiments

The advantages of using N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride in lab experiments include its potential as a tool for investigating the role of dopamine and norepinephrine in the brain. However, its psychoactive effects may also be a limitation, as it may be difficult to separate the effects of the drug from the effects of the neurotransmitters being studied.

Future Directions

For research on N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride could include investigating its potential as a treatment for ADHD and depression, as well as further elucidating its mechanism of action and effects on the central nervous system. Additionally, studies could be conducted to investigate the potential risks and long-term effects of using this compound.

Synthesis Methods

The synthesis of N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride involves the reaction of 2-fluoroacetophenone with 4-ethoxybenzylamine in the presence of a reducing agent and a catalyst. The resulting product is then converted to its hydrochloride salt form.

Scientific Research Applications

N-(4-ethoxybenzyl)-2-(2-fluorophenyl)ethanamine hydrochloride has been used in various studies to investigate its effects on the central nervous system. It has been shown to act as a dopamine and norepinephrine reuptake inhibitor, which may have potential therapeutic applications in the treatment of attention deficit hyperactivity disorder (ADHD) and depression.

Properties

IUPAC Name

N-[(4-ethoxyphenyl)methyl]-2-(2-fluorophenyl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO.ClH/c1-2-20-16-9-7-14(8-10-16)13-19-12-11-15-5-3-4-6-17(15)18;/h3-10,19H,2,11-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFOUFDNZDQOHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CNCCC2=CC=CC=C2F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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